

2-Amino-3-methylbenzaldehyde molecular structure and formula

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Compound of Interest

Compound Name: 2-Amino-3-methylbenzaldehyde

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An In-depth Technical Guide to **2-Amino-3-methylbenzaldehyde**: Molecular Structure, Properties, Synthesis, and Applications

Introduction

2-Amino-3-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis. Characterized by a benzene ring featuring an aldehyde, an amino group, and a methyl group in an ortho/meta relationship, this compound possesses a unique electronic and steric profile. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde functionality makes it a reactive and strategic precursor for a wide array of complex molecules.^{[1][2]} Its utility is most pronounced in the fields of medicinal chemistry and materials science, where it functions as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.^[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthetic methodologies, chemical reactivity, and key applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The molecular structure of **2-Amino-3-methylbenzaldehyde** consists of a benzaldehyde core with an amino ($-NH_2$) group at position 2 and a methyl ($-CH_3$) group at position 3. The ortho-amino group acts as a strong activating group, increasing the electron density of the aromatic

ring, while the aldehyde group (-CHO) is a moderately deactivating, meta-directing group. This substitution pattern governs the molecule's reactivity in electrophilic aromatic substitution and its utility in forming heterocyclic systems. The methyl group provides steric influence that can modulate the reactivity of the adjacent functional groups.^[1]

Table 1: Core Identifiers and Physicochemical Properties of **2-Amino-3-methylbenzaldehyde**

Property	Value	Reference(s)
IUPAC Name	2-amino-3-methylbenzaldehyde	^[1] ^[3]
CAS Number	84902-24-9	^[1] ^[3]
Molecular Formula	C ₈ H ₉ NO	^[1] ^[3]
Molecular Weight	135.16 g/mol	^[1] ^[3]
Physical Form	Liquid	^[4]
InChI	InChI=1S/C8H9NO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,9H2,1H3	^[1] ^[3]
InChI Key	ONXVKRQZYPIRQJ-UHFFFAOYSA-N	^[1] ^[3]
Canonical SMILES	<chem>CC1=C(C(=CC=C1)C=O)N</chem>	^[1] ^[3]
Storage Conditions	Store at 2-8°C in a dark place under an inert atmosphere	^[5]

Synthesis of 2-Amino-3-methylbenzaldehyde

The synthesis of **2-Amino-3-methylbenzaldehyde** can be approached through several routes. A common and instructive strategy begins with 3-methylbenzaldehyde, which involves protection of the highly reactive aldehyde group, followed by regioselective nitration and subsequent reduction of the nitro group. This multi-step process highlights key principles of protecting group chemistry and electrophilic aromatic substitution.

Experimental Protocol: Synthesis via Protection-Nitration-Reduction Pathway

This protocol is a representative methodology based on established organic chemistry principles.

Step 1: Protection of the Aldehyde Group (Acetal Formation)

- Rationale: The aldehyde group is highly susceptible to oxidation and other side reactions under nitrating conditions. Protection as a cyclic acetal (e.g., using ethylene glycol) renders it inert to these conditions.^[1]
- To a solution of 3-methylbenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
- Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
- Reflux the mixture until no more water is collected, indicating the completion of the reaction.
- Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal, 2-(m-tolyl)-1,3-dioxolane.

Step 2: Nitration of the Protected Intermediate

- Rationale: The protected acetal group and the methyl group are both ortho-, para-directing. Nitration is directed to the ortho position relative to the methyl group (position 2) due to steric hindrance and electronic activation.
- Cool the protected acetal from Step 1 in an ice-salt bath.
- Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 5°C.
- Stir the mixture at 0-5°C for 1-2 hours after the addition is complete.

- Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-nitro-3-methylphenyl)-1,3-dioxolane.

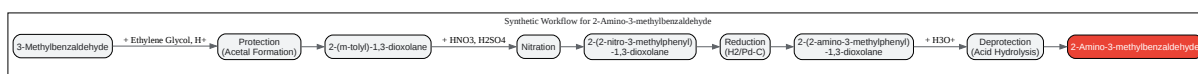
Step 3: Reduction of the Nitro Group

- Rationale: The nitro group is selectively reduced to a primary amine. Common reducing agents include catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) or metal-acid systems (e.g., SnCl_2/HCl). Catalytic hydrogenation is often preferred for its clean reaction profile.^[1]
- Dissolve the nitro-intermediate from Step 2 in ethanol or ethyl acetate.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until hydrogen uptake ceases.
- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
- Concentrate the filtrate to obtain the amino-intermediate, 2-(2-amino-3-methylphenyl)-1,3-dioxolane.

Step 4: Deprotection of the Aldehyde (Acetal Hydrolysis)

- Rationale: The acetal protecting group is removed under acidic conditions to regenerate the aldehyde functionality.
- Dissolve the amino-intermediate from Step 3 in a mixture of acetone and water.
- Add a catalytic amount of dilute hydrochloric acid.
- Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Once the reaction is complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate).
- Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product via column chromatography to obtain pure **2-Amino-3-methylbenzaldehyde**.



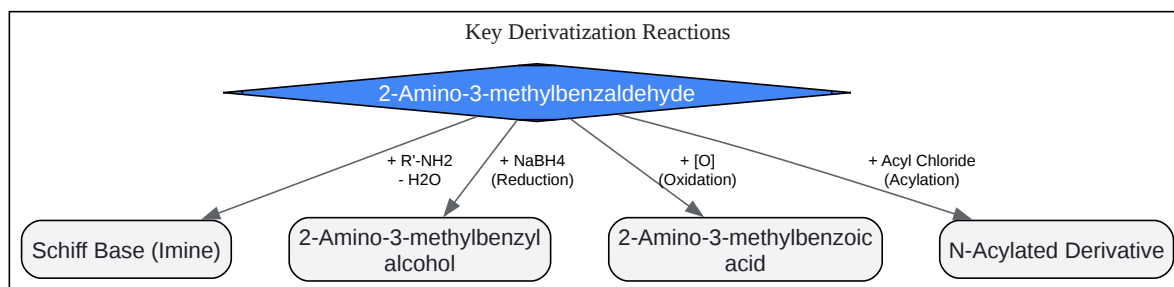
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Caption: Synthetic pathway from 3-methylbenzaldehyde.

Chemical Reactivity and Derivatization

The dual functionality of **2-Amino-3-methylbenzaldehyde** makes it a versatile substrate for various chemical transformations.

- **Reactions of the Aldehyde Group:** The aldehyde is a primary site for nucleophilic addition. It can be oxidized to the corresponding carboxylic acid (2-amino-3-methylbenzoic acid) using mild oxidizing agents or reduced to a primary alcohol (2-amino-3-methylbenzyl alcohol) with reducing agents like sodium borohydride.[1][2] Critically, it undergoes condensation reactions with primary amines to form Schiff bases (imines), a reaction fundamental to the synthesis of many heterocyclic compounds and bioactive molecules.[1]
- **Reactions of the Amino Group:** The nucleophilic amino group can participate in acylation reactions with acyl chlorides or anhydrides to form amides, or in alkylation reactions.[1] Its presence activates the aromatic ring, facilitating further electrophilic substitution, although the position of substitution is influenced by both the amino and methyl groups.



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Caption: Key reactions of **2-Amino-3-methylbenzaldehyde**.

Applications in Research and Drug Development

The structural framework of **2-Amino-3-methylbenzaldehyde** is a privileged scaffold in medicinal chemistry and materials science.

- **Pharmaceutical Intermediates:** It is a crucial precursor in the synthesis of a variety of pharmaceutical agents. Its derivatives have been investigated for significant biological activities.
 - **Antiviral Agents:** Derivatives are used in the synthesis of prodrugs for abacavir, an inhibitor of HIV-1 reverse transcriptase.^[1] It is also used to create chiral acetals that facilitate the synthesis of analogs of Amprenavir, another HIV protease inhibitor.^[1]
 - **CNS Agents:** The condensation of 2-amino-substituted benzaldehydes with 2-aminobenzamide is a key step in synthesizing the quinazolinone core, a scaffold found in compounds with sedative, hypnotic, and anticonvulsant properties.^[6]
 - **Antibacterial Agents:** The compound itself and Schiff bases derived from it have been studied for their potential antibacterial properties.^[1]

- **Agrochemicals:** The benzaldehyde scaffold is explored in agrochemical research, with derivatives showing potential as plant growth regulators and herbicidal agents.^[1] The amino and methyl substitutions can be fine-tuned to enhance selectivity and potency.^[1]
- **Dyes and Pigments:** Due to its chromophoric properties stemming from the conjugated aromatic system with an amino group, it serves as a starting material for various dyes and pigments.^[1]

Table 2: Summary of Key Applications

Application Area	Specific Use	Resulting Compound Class	Reference(s)
Pharmaceuticals	Synthesis of HIV protease inhibitor analogs (e.g., Abacavir, Amprenavir)	Prodrugs, Chiral Auxiliaries	^[1]
Synthesis of CNS-active compounds	Quinazolinones		^[6]
Development of novel antibacterial agents	Schiff Bases, Heterocycles		^[1]
Agrochemicals	Development of selective herbicides and plant growth regulators	Substituted Benzaldehyde Derivatives	^[1]
Materials Science	Precursor for organic colorants	Azo Dyes, Pigments	^[1]

Safety and Handling

As with any laboratory chemical, **2-Amino-3-methylbenzaldehyde** must be handled with appropriate safety precautions. It is classified as an irritant.

- GHS Hazard Classification:

- H315: Causes skin irritation[3][4]
- H319: Causes serious eye irritation[3][4]
- H335: May cause respiratory irritation[3][4]
- Signal Word: Warning[3][4]
- Recommended Handling Procedures:
 - Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7][8]
 - Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8]
 - Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[8]
 - First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move to fresh air. [7] Seek medical attention if irritation persists.
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7]
 - For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

Conclusion

2-Amino-3-methylbenzaldehyde is a cornerstone intermediate for synthetic chemists, offering a gateway to a vast chemical space of functional molecules. Its unique combination of reactive functional groups allows for straightforward derivatization and the construction of complex molecular architectures. From life-saving antiviral drugs to novel agrochemicals and materials, its applications continue to expand. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in research and development.

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